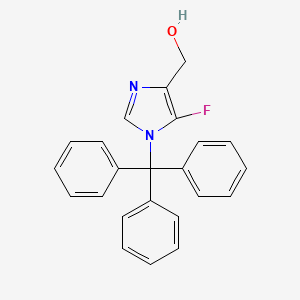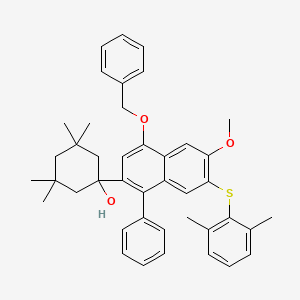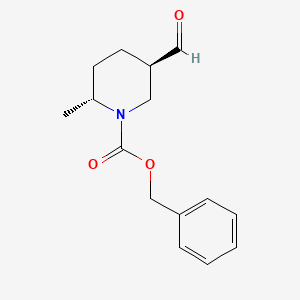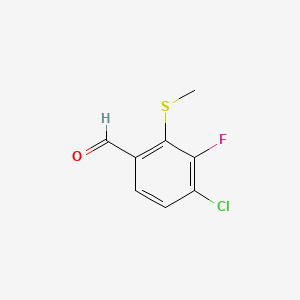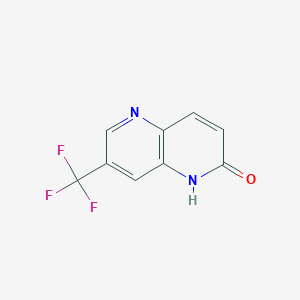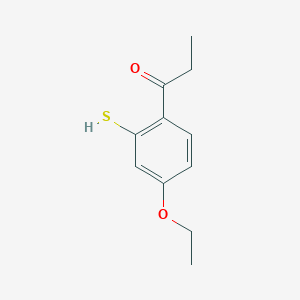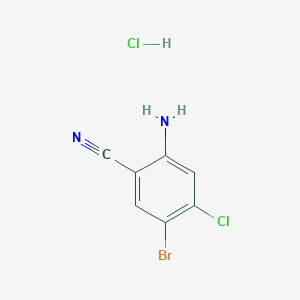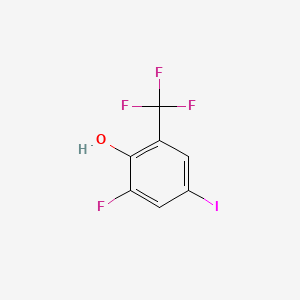
2-Fluoro-4-iodo-6-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-iodo-6-(trifluoromethyl)phenol is an organofluorine compound characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodo-6-(trifluoromethyl)phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 2-fluoro-4-(trifluoromethyl)phenol using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-iodo-6-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the phenol group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Organometallic reagents (e.g., Grignard reagents), halides, and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Major Products Formed
Substitution: Formation of various substituted phenols and aromatic compounds.
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of deiodinated phenols and reduced hydroxyl derivatives.
Applications De Recherche Scientifique
2-Fluoro-4-iodo-6-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organofluorine compounds.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-iodo-6-(trifluoromethyl)phenol depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-(trifluoromethyl)phenol: Lacks the iodine atom, resulting in different reactivity and applications.
4-Iodo-2-(trifluoromethyl)phenol: Similar structure but with different substitution pattern, leading to variations in chemical properties.
2-Fluoro-6-iodo-4-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a phenol ring, resulting in different chemical behavior and applications.
Uniqueness
2-Fluoro-4-iodo-6-(trifluoromethyl)phenol is unique due to the combination of fluorine, iodine, and trifluoromethyl groups on a phenol ring. This unique structure imparts distinct chemical properties, such as high reactivity in substitution reactions and potential biological activities .
Propriétés
Formule moléculaire |
C7H3F4IO |
|---|---|
Poids moléculaire |
306.00 g/mol |
Nom IUPAC |
2-fluoro-4-iodo-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3F4IO/c8-5-2-3(12)1-4(6(5)13)7(9,10)11/h1-2,13H |
Clé InChI |
ITXFIFQOAOJKOL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)O)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


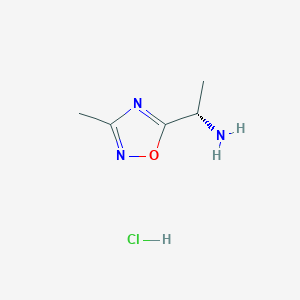
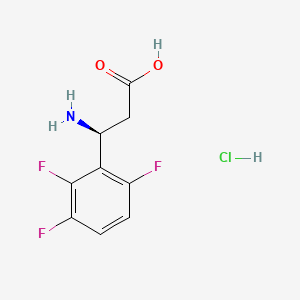
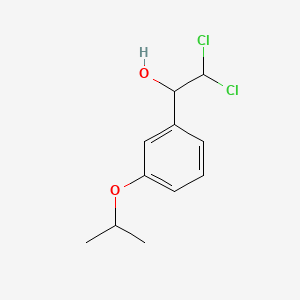
![6-(3-chloro-5-fluorophenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14041533.png)
![Methyl 8-ethyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14041545.png)
